2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Vue d'ensemble

Description

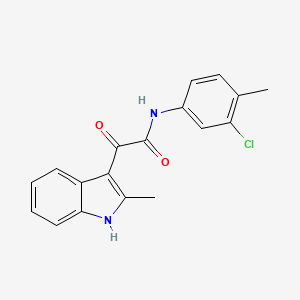

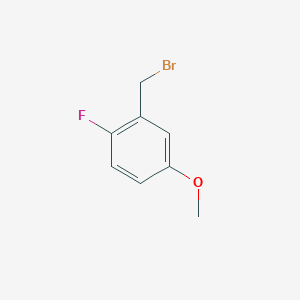

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .Applications De Recherche Scientifique

1. Lithium-Ion Batteries

2-(Bromomethyl)-1-fluoro-4-methoxybenzene, under the name 4-bromo-2-fluoromethoxybenzene (BFMB), has been utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and safety of lithium-ion batteries without impacting their normal cycle performance (Zhang Qian-y, 2014).

2. Polymer Solar Cells

In polymer solar cells, a derivative of this compound has been used as a functional group addition to improve photovoltaic performance. Specifically, the addition of 3,4-bis(bromomethyl) methoxybenzene to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) resulted in a compound that displayed a higher power conversion efficiency and improved electrical characteristics in polymer solar cells compared to standard PCBM (Bo Jin et al., 2016).

3. Synthesis of Chemical Compounds

The compound has been a key precursor in various synthetic pathways. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through a series of reactions starting from 3,4-dimethylbenzenamine, demonstrating its utility in the preparation of complex chemical structures (Guo Zhi-an, 2009).

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .

Mode of Action

The mode of action of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene is likely related to its role in carbon-carbon bond formation. In the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, bromomethyl compounds can act as electrophiles . In this process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s role in carbon-carbon bond formation suggests it could be involved in various synthetic pathways in organic chemistry .

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific context of its use, particularly given its role in carbon-carbon bond formation . The exact effects would depend on the other compounds involved in the reaction and the conditions under which the reaction takes place.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions in which this compound is involved .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKBNYVMMMWWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)

![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2720634.png)